molecular formula C8H9ClN2O3 B1463957 Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate CAS No. 171096-34-7

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate

Cat. No.: B1463957
CAS No.: 171096-34-7
M. Wt: 216.62 g/mol
InChI Key: LQRCZEMNPQCPCO-UHFFFAOYSA-N
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Description

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Biochemical Analysis

Biochemical Properties

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in pyrimidine metabolism, such as dihydroorotate dehydrogenase and thymidylate synthase . These interactions are primarily through binding to the active sites of these enzymes, thereby influencing their activity. Additionally, it may interact with proteins involved in DNA synthesis and repair, affecting cellular processes at the molecular level.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects by binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, it can inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, thereby affecting nucleotide synthesis and cell proliferation. Additionally, it can activate certain receptors, leading to downstream signaling events that influence cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in changes in cellular function, such as altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses can result in toxic or adverse effects, such as cellular damage and apoptosis.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism . For example, it can be metabolized by enzymes such as dihydroorotate dehydrogenase and thymidylate synthase, leading to changes in metabolic flux and metabolite levels. These interactions can influence the overall metabolic state of the cell and affect cellular function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. It can be transported by specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of this compound is important for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it can localize to the nucleus, where it interacts with DNA and regulatory proteins, influencing gene expression. Additionally, it may be found in the cytoplasm, where it interacts with enzymes and other biomolecules involved in metabolic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate typically involves the reaction of 4-chloro-6-methoxypyrimidine with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in solvents like ethanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution Reactions: Products include various substituted pyrimidines.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the production of agrochemicals and materials science for the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 2-Chloro-4-methylpyridine
  • 2-Amino-4-chloro-6-methoxypyrimidine

Uniqueness

Methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and chloro substituents make it a versatile intermediate for various chemical reactions, and its ester group enhances its solubility and reactivity in organic synthesis.

Properties

IUPAC Name

methyl 2-(4-chloro-6-methoxypyrimidin-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c1-13-6(12)3-5-7(9)10-4-11-8(5)14-2/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQRCZEMNPQCPCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=N1)Cl)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254627
Record name Methyl 4-chloro-6-methoxy-5-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171096-34-7
Record name Methyl 4-chloro-6-methoxy-5-pyrimidineacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171096-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-chloro-6-methoxy-5-pyrimidineacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium methylate in methanol (112 ml of a 5.4 molar solution) is added at room temperature to a solution of methyl 4,6-dichloro-pyrimidin-5-yl-acetate (120 g, 0.54 mol) in 1,2-dimethoxyethane (200 ml) with cooling. The reaction mixture is stirred for 30 minutes and poured on crushed ice. The precipitated crystals are filtered and dried to give the methyl 4-chloro-6-methoxy-pyrimidin-5-yl-acetate (106 g), m.p. 64° C.
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Sodium methylate
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solution
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120 g
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reactant
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200 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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